N,N-Diethyl-1-naphthamide
CAS No.: 5454-10-4
VCID: VC20748785
Molecular Formula: C15H17NO
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
N,N-Diethyl-1-naphthamide is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . It belongs to the class of naphthamides, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. This compound is of interest in various fields, including organic chemistry and proteomics research. Synthesis and ReactionsN,N-Diethyl-1-naphthamide can be synthesized through various methods, including palladium-catalyzed reactions. These methods involve the acylation of tertiary amines by carboxylic acids, which can be achieved with a wide range of substrates . The compound's structure allows it to participate in various organic reactions, such as hydrodemethoxylation and aminocarbonylation, which are common in the synthesis of complex molecules . Spectroscopic AnalysisSpectroscopic methods, particularly NMR, are crucial for understanding the molecular dynamics of N,N-Diethyl-1-naphthamide. Variable temperature (VT) NMR experiments have shown that the compound exhibits complex rotational dynamics involving the ethyl groups and the naphthalene ring. This complexity arises because independent N-CO rotation is not possible, and the observed coalescence signals are due to concerted rotations involving the ethyl groups and the aromatic ring . Applications and Research FindingsN,N-Diethyl-1-naphthamide is used in proteomics research, indicating its utility in biochemical studies . The naphthamide framework is known for its diverse pharmacological activities, including antibacterial and antifungal properties, although these specific activities have not been extensively studied for N,N-Diethyl-1-naphthamide itself . |
---|---|
CAS No. | 5454-10-4 |
Product Name | N,N-Diethyl-1-naphthamide |
Molecular Formula | C15H17NO |
Molecular Weight | 227.3 g/mol |
IUPAC Name | N,N-diethylnaphthalene-1-carboxamide |
Standard InChI | InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
Standard InChIKey | SZOIQCLRXFNYCW-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 |
Synonyms | N,N-Diethyl-1-naphthalenecarboxamide; NSC 23062 |
PubChem Compound | 229388 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume